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Compound of Interest

Compound Name:
4-(4-Chlorophenyl)-4-

methylpentan-2-one

CAS No.: 6269-30-3

Cat. No.: B1346337

Get Quote

Executive Summary
In the landscape of organic synthesis and pharmaceutical development, sterically hindered

aromatic ketones serve as critical building blocks for active pharmaceutical ingredients (APIs)

and advanced agrochemicals. This whitepaper provides an in-depth technical analysis of 4-(4-
chlorophenyl)-4-methylpentan-2-one, detailing its chemical identity, physicochemical profile,

and the mechanistic causality behind its synthesis. Designed for research scientists and drug

development professionals, this guide establishes a self-validating protocol for the reproducible

generation of this compound.

Chemical Identity and Structural Parameters
The target compound is a highly branched aromatic ketone. The presence of a tertiary carbon

center directly attached to the para-chlorophenyl ring imparts significant steric bulk, which

dictates its downstream reactivity profile in medicinal chemistry applications[1].

Table 1: Core Chemical Identifiers
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Parameter Value

IUPAC Name 4-(4-chlorophenyl)-4-methylpentan-2-one

CAS Registry Number 6269-30-3

Molecular Formula C₁₂H₁₅ClO

Molecular Weight 210.70 g/mol

Canonical SMILES CC(=O)CC(C)(C)C1=CC=C(C=C1)Cl

InChIKey AXLXJEZHGWFCPX-UHFFFAOYSA-N

Physicochemical Profiling
Understanding the computational and physicochemical properties of 4-(4-chlorophenyl)-4-
methylpentan-2-one is essential for predicting its behavior in biological systems and

chromatographic environments[1][2]. The lipophilicity (XLogP3) and low polar surface area

suggest high membrane permeability, making it an excellent lipophilic moiety for API

integration.

Table 2: Computed Physicochemical Properties
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Property Computed Value
Pharmacokinetic
Implication

XLogP3-AA 3.3
High lipophilicity; favorable for

crossing lipid bilayers.

Topological Polar Surface Area 17.1 Å²
Excellent oral bioavailability

potential (well below 140 Å²).

Hydrogen Bond Donors 0

Lacks acidic protons;

chemically stable in basic

media.

Hydrogen Bond Acceptors 1
Carbonyl oxygen serves as a

singular H-bond acceptor.

Rotatable Bond Count 3
Moderate flexibility; allows

induced fit in target binding.

Heavy Atom Count 14

Low molecular complexity

(202); ideal fragment-based

starting point.

Synthetic Methodology & Mechanistic Causality
The most robust pathway for synthesizing 4-(4-chlorophenyl)-4-methylpentan-2-one is via a

Friedel-Crafts alkylation[3]. This reaction utilizes chlorobenzene as both the solvent and the

aromatic nucleophile, reacting with mesityl oxide (4-methyl-3-penten-2-one) under Lewis acid

catalysis.

Mechanistic Causality
Electrophile Generation: Anhydrous aluminum chloride ( AlCl3​) acts as a strong Lewis acid,

coordinating to the carbonyl oxygen of mesityl oxide. This coordination withdraws electron

density from the conjugated π -system, generating a highly reactive, resonance-stabilized

tertiary carbocation at the β -carbon.

Regioselectivity (Steric Control): Chlorobenzene possesses a weakly deactivating, yet

ortho/para-directing chlorine atom. While electronic factors allow for both ortho and para
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attack, the extreme steric bulk of the tertiary carbocation intermediate heavily disfavors the

ortho trajectory. Consequently, the reaction is highly regioselective, yielding the para-

substituted isomer almost exclusively.
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Figure 1: Mechanistic causality of the Friedel-Crafts alkylation pathway.
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Step-by-Step Experimental Protocol
To ensure scientific integrity, the following protocol is designed as a self-validating system. It

incorporates thermal control to prevent the polymerization of the enone and in-process checks

to verify reaction progression.

Reagents Required:
Chlorobenzene: 5.0 equivalents (Acts as reactant and solvent)

Mesityl Oxide: 1.0 equivalent (Alkylating agent)

Anhydrous AlCl3​: 1.2 equivalents (Lewis acid catalyst)

Workflow Execution:
System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic

stirrer, an addition funnel, and a nitrogen inlet. Charge the flask with chlorobenzene and

anhydrous AlCl3​.

Thermal Control: Submerge the reaction vessel in an ice-water bath. Allow the suspension to

cool to 0–5 °C. Causality: Low temperatures are critical to suppress the self-condensation

and polymerization of mesityl oxide.

Activation & Addition: Load the addition funnel with mesityl oxide. Add it dropwise over 45

minutes to the vigorously stirring suspension. Visual Cue: The mixture will transition to a

deep yellow/orange hue, indicating the formation of the activated carbocation complex.

Alkylation & Maturation: Once the addition is complete, maintain the temperature at 0–5 °C

for 1 hour, then slowly remove the ice bath to allow the system to reach room temperature

(20–25 °C) over another 2 hours.

In-Process Validation: Extract a 0.1 mL aliquot, quench in 1M HCl, and extract with ethyl

acetate. Run Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate mobile

phase. The disappearance of the UV-active mesityl oxide spot validates reaction completion.

Quenching: Carefully pour the reaction mixture over a slurry of crushed ice and 1M HCl (100

mL). Causality: The acidic aqueous quench destroys the aluminum complex, liberating the
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free ketone product and preventing emulsion formation.

Extraction & Purification: Separate the organic layer. Extract the aqueous phase twice with

dichloromethane (DCM). Combine the organic layers, wash with saturated NaHCO3​, then

brine, and dry over anhydrous Na2​SO4​. Concentrate under reduced pressure. Purify via

vacuum distillation to yield the pure 4-(4-chlorophenyl)-4-methylpentan-2-one.
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Figure 2: Step-by-step experimental workflow for synthesizing the target ketone.
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Applications in Drug Development
In medicinal chemistry, the 4-(4-chlorophenyl)-4-methylpentan-2-one scaffold is highly

valued. The gem-dimethyl group at the benzylic position provides severe steric hindrance,

which effectively blocks metabolic oxidation (e.g., by Cytochrome P450 enzymes) at that

specific site. Furthermore, the ketone moiety serves as a versatile synthetic handle for

downstream transformations, such as reductive amination to form bioactive amines, or

Grignard additions to generate tertiary alcohols[2]. These structural features make it an ideal

precursor for developing long-acting therapeutics with enhanced metabolic stability.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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